molecular formula C18H24N2O B6132945 2-[[4-(Dimethylamino)phenyl]methyl-methylamino]-1-phenylethanol

2-[[4-(Dimethylamino)phenyl]methyl-methylamino]-1-phenylethanol

Cat. No.: B6132945
M. Wt: 284.4 g/mol
InChI Key: MGHZLJPJHULQJJ-UHFFFAOYSA-N
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Description

2-[[4-(Dimethylamino)phenyl]methyl-methylamino]-1-phenylethanol: is an organic compound that belongs to the class of secondary amines It features a phenylethanol backbone with a dimethylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(Dimethylamino)phenyl]methyl-methylamino]-1-phenylethanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine and phenylethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium borohydride as a reducing agent and various solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for more complex structures in organic synthesis.

Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a probe to study enzyme activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of therapeutic agents.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[[4-(Dimethylamino)phenyl]methyl-methylamino]-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Methanone, bis[4-(dimethylamino)phenyl]

Comparison: Compared to similar compounds, 2-[[4-(Dimethylamino)phenyl]methyl-methylamino]-1-phenylethanol is unique due to its specific structural features. The presence of both dimethylamino and phenylethanol groups provides distinct reactivity and potential applications. While similar compounds may share some properties, the unique combination of functional groups in this compound offers specific advantages in certain chemical and biological contexts.

Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-19(2)17-11-9-15(10-12-17)13-20(3)14-18(21)16-7-5-4-6-8-16/h4-12,18,21H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHZLJPJHULQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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